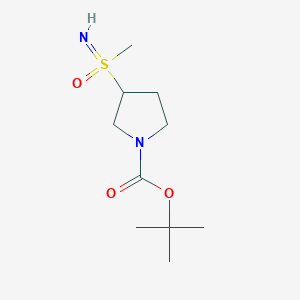

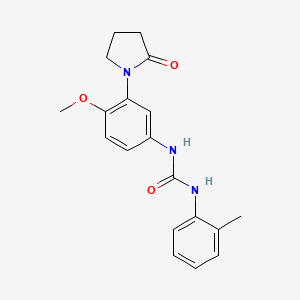

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate

Vue d'ensemble

Description

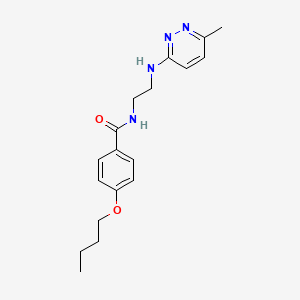

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate (MDMPC) is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a pyridine derivative that has been synthesized using various methods, and has been found to have interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate serves as an intermediate in the synthesis of complex molecules. Its reactivity has been exploited in various chemical transformations, such as the synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics like GE 2270 A, showcasing its utility in constructing molecules with significant antibiotic properties (Okumura et al., 1998). Additionally, it is used in the preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions, indicating its versatility in synthesizing pyridine derivatives for further chemical studies (Danheiser et al., 2003).

Material Science and Ligand Design

In material science, methyl 5-(dimethoxymethyl)pyridine-2-carboxylate has been utilized in the design of new ligands for metal coordination complexes. For instance, its conversion into methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate showcases the potential to form unsymmetrical diamide ligands that can coordinate with metals, offering pathways for the development of novel materials (Napitupulu et al., 2006).

Liquid Crystal Research

Research into liquid crystals has benefited from derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate. Specifically, the synthesis and mesomorphic property investigation of a pyridine-based compound, highlighting its potential applications in supercapacitors and electronic devices, demonstrates the chemical's relevance in advancing materials with unique electronic properties (Karanlık et al., 2019).

Synthesis of Functionalized Molecules

The compound's utility extends to the synthesis of highly functionalized molecules, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for creating diverse pyridin-3-ylisoxazoles. This emphasizes its role in generating new chemical entities that could have applications in drug development and other areas of chemistry (Ruano et al., 2005).

Antiviral Research

In antiviral research, derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate have been explored for their potential in HIV-1 integrase strand transfer inhibitors (INSTIs), underscoring the compound's significance in the development of new antiviral therapies. The methodology for synthesizing bicyclic carbamoyl pyridones from this compound illustrates its applicability in crafting molecules with potential therapeutic value (Mahajan et al., 2023).

Propriétés

IUPAC Name |

methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-9(12)8-5-4-7(6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFUIEBNXZAMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)

![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)

![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)

![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)

![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)